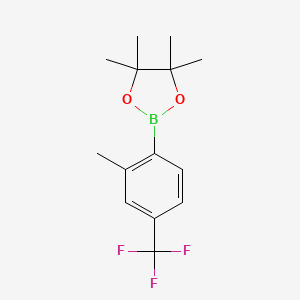

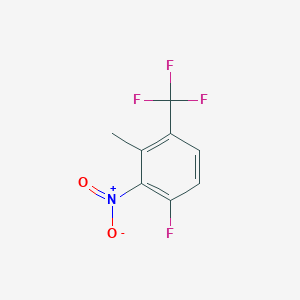

Éster de pinacol de ácido 2-metil-4-(trifluorometil)fenilborónico

Descripción general

Descripción

2-Methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Synthesis Analysis

The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethyl)phenylboronic acid consists of 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 2 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 271.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving 2-Methyl-4-(trifluoromethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

2-Methyl-4-(trifluoromethyl)phenylboronic acid has a molar refractivity of 42.9±0.4 cm3, #H bond acceptors: 2, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: 2.62, ACD/LogD (pH 5.5): 2.54, ACD/BCF (pH 5.5): 50.27, ACD/KOC (pH 5.5): 574.04, ACD/LogD (pH 7.4): 2.42, ACD/BCF (pH 7.4): 38.27, ACD/KOC (pH 7.4): 437.00, Polar Surface Area: 40 Å2, Polarizability: 17.0±0.5 10-24 cm3, Surface Tension: 32.9±5.0 dyne/cm, Molar Volume: 155.3±5.0 cm3 .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se utiliza como reactivo en reacciones de acoplamiento de Suzuki para preparar derivados arilo o heteroarilo 2-trifluorometilo. Es un componente clave en la síntesis de varios compuestos orgánicos debido a su capacidad para facilitar la formación de enlaces carbono-carbono .

Síntesis de posibles antagonistas

Se utiliza para sintetizar compuestos como 4-(2-trifluorometil)fenilpirrolo[2,3-d]pirimidina, que son posibles antagonistas de la hormona liberadora de corticotropina, lo que indica su papel en la química medicinal .

Estudios de protodesboronación

El compuesto participa en estudios relacionados con la protodesboronación, lo cual es crucial para comprender la estabilidad y la reactividad de los ésteres borónicos, especialmente en el contexto del diseño de fármacos y los dispositivos de administración de fármacos .

Terapia de captura de neutrones

Los ácidos borónicos y sus ésteres, incluido este compuesto, se consideran para diseñar nuevos fármacos y sistemas de administración de fármacos como portadores de boro adecuados para la terapia de captura de neutrones .

Fosforilación de alcoholes

Sirve como reactivo para la fosforilación de alcoholes y nucleófilos heteroatómicos, lo que da como resultado la formación de donantes de glicósidos y ligandos útiles .

Análisis de RMN de 31P de la lignina

Este compuesto se utiliza como reactivo de fosforilación para derivatizar muestras de lignina para el análisis de RMN de 31P, lo cual es esencial para comprender la estructura y la composición de la lignina .

Intermediarios de síntesis orgánica

Actúa como intermedio en la síntesis orgánica, particularmente en reacciones que involucran grupos borato y sulfonamida, a través de reacciones nucleofílicas y de amidación .

Safety and Hazards

Direcciones Futuras

The future directions of 2-Methyl-4-(trifluoromethyl)phenylboronic acid research could involve its use in the preparation of potent inhibitors of human uric acid transporter 1 (hURAT1) . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the catalytic cycle of the Suzuki-Miyaura reaction, where the boronic ester transfers its organic group to the palladium catalyst, facilitating the formation of the desired product .

Cellular Effects

The effects of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester on cellular processes are primarily related to its role in organic synthesis rather than direct biological activity. Its use in the synthesis of biologically active molecules can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects on cells would depend on the nature of the synthesized molecules and their targets within the cell .

Molecular Mechanism

At the molecular level, 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. The mechanism involves the formation of a boron-palladium complex, followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium catalyst . This process is facilitated by the presence of a base, which helps to activate the boronic ester and promote the transmetalation step. The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester can change over time. The compound is generally stable under inert conditions, such as storage under nitrogen or argon at low temperatures . It may undergo hydrolysis or degradation when exposed to moisture or acidic conditions . Long-term studies have shown that the compound remains effective for extended periods when stored properly, but its reactivity may decrease if not handled under optimal conditions .

Dosage Effects in Animal Models

Studies on related boronic esters suggest that varying dosages can influence the compound’s reactivity and potential toxicity . High doses may lead to adverse effects, including toxicity, while lower doses are generally well-tolerated. The specific dosage effects would depend on the context of its use and the nature of the synthesized compounds .

Metabolic Pathways

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, including palladium catalysts and bases . These interactions are crucial for the efficient formation of carbon-carbon bonds and the synthesis of complex organic molecules. The compound’s stability and reactivity are influenced by its interactions with these enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester within cells and tissues are primarily relevant to its use in organic synthesis. The compound is typically transported and distributed in solution, where it interacts with palladium catalysts and other reagents . Its localization and accumulation within cells would depend on the nature of the synthesized molecules and their targets.

Subcellular Localization

The subcellular localization of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is not well-characterized, as its primary use is in organic synthesis rather than direct biological applications. Compounds synthesized using this boronic ester may have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell . The activity and function of these synthesized molecules would depend on their localization and interactions within the cell .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-8-10(14(16,17)18)6-7-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIXAMUBBQIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)